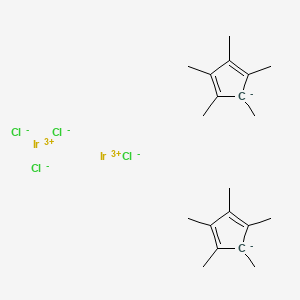

(Pentamethylcyclopentadienyl)iridium dichloride dimer

Overview

Description

(Pentamethylcyclopentadienyl)iridium dichloride dimer is an organometallic compound with the formula [(C5(CH3)5IrCl2)]2, commonly abbreviated [Cp*IrCl2]2 . This bright orange air-stable diamagnetic solid is a reagent in organometallic chemistry . The compound has C2h symmetry, and each metal is pseudo-octahedral .

Synthesis Analysis

The compound was first prepared by the reaction of hydrated iridium trichloride with hexamethyl Dewar benzene . More conveniently, it is prepared by the reaction of hydrated iridium trichloride and pentamethylcyclopentadiene in hot methanol, from which the product precipitates .Molecular Structure Analysis

The compound has C2h symmetry. Each metal is pseudo-octahedral . The terminal and bridging Ir-Cl bonds have the lengths 2.39 and 2.45 Å, respectively .Chemical Reactions Analysis

The Ir-μ-Cl bonds are labile and can be cleaved to give a variety of adducts of the general formula CpIrCl2L . Such adducts undergo further substitution to afford cations [CpIrClL2]+ and [Cp*IrL3]2+ . The chloride ligands can also be replaced by other anions such as carboxylates, nitrite, and azide .Physical and Chemical Properties Analysis

The compound is an orange solid with a melting point of >230 °C . It is soluble in dichloromethane and chloroform . The molar mass of the compound is 796.71 g/mol .Scientific Research Applications

Catalysis in Organic Synthesis

(Pentamethylcyclopentadienyl)iridium dichloride dimer {[IrCpCl2]2} has been identified as an effective catalyst in the cycloisomerization of homopropargylic diols and N-tethered enynes. This catalysis allows for efficient access to dioxabicyclo[2.2.1]ketals under mild conditions and enhances synthetic potential (Benedetti et al., 2011). Additionally, [IrCpCl2]2 has been utilized for the formation of tertiary amines from primary alcohols and ammonium salts, demonstrating its efficiency in such catalytic processes (Segarra et al., 2011).

Organometallic Chemistry

In organometallic chemistry, pentamethylcyclopentadienyl-iridium halides have shown interesting reactivity with cyclohexadienes. These reactions include complex formation, isomerization, and disproportionation, contributing significantly to the field (Moseley & Maitlis, 1970).

Kinetics and Mechanism Studies

The kinetics and mechanism of racemisation of amines catalyzed by the iodo-iridium complex [IrCp*I2]2 have been explored, revealing its efficiency and kinetic properties (Stirling et al., 2016).

Dehydrogenation Reactions

Cp* iridium(III) chloride has been used in acceptorless dehydrogenation of α-tetralone, showcasing its high activity and potential in facilitating dehydrogenation reactions (Ando et al., 2017).

Homogeneous Catalysis for Fine Chemical Synthesis

Pentamethylcyclopentadienyl cyclometallated complexes, including iridacycles, have been applied in various homogeneous catalysed organic reactions. These reactions lead to environmentally and economically beneficial routes for producing highly functionalised fine chemicals (Michon et al., 2016).

Water Oxidation Catalysis

A modified pentamethylcyclopentadienyl iridium water-oxidation precatalyst has been developed for covalent attachment to metal oxide semiconductor surfaces, demonstrating effective electrochemically driven water oxidation (Materna et al., 2016).

In Vitro Anticancer Activity

Dinuclear thiolato-bridged pentamethylcyclopentadienyl Rh(III) and Ir(III) complexes have shown promising in vitro anticancer activity against various human cancer cell lines, indicating their potential in medical applications (Gupta et al., 2013).

Mechanism of Action

Pentamethylcyclopentadienyliridium dichloride, also known as (Pentamethylcyclopentadienyl)iridium dichloride dimer, is an organometallic compound with a variety of applications in scientific research . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

It is known to function as a catalyst in cross-coupling and dimerization reactions .

Mode of Action

The compound functions as an electron donor, facilitating the formation of new chemical bonds by transferring electrons to substrate molecules . Its dimeric structure enables efficient electron transfer between its two iridium atoms, contributing to its electron-donating capability .

Biochemical Pathways

Its role as a catalyst suggests it may influence a variety of reactions, including cross-coupling and dimerization .

Result of Action

The result of Pentamethylcyclopentadienyliridium dichloride’s action is the facilitation of chemical reactions. By acting as an electron donor, it enables the formation of new chemical bonds, thereby driving reactions forward .

Safety and Hazards

The compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. In case of skin contact, wash with plenty of soap and water. Wear protective gloves/protective clothing/eye protection/face protection. If in eyes, rinse cautiously with water for several minutes .

Future Directions

(Pentamethylcyclopentadienyl)iridium dichloride dimer is a precursor to catalysts for the asymmetric transfer hydrogenation of ketones . It is also used as a catalyst for greener amine synthesis . The compound’s hydroalkoxylation of bis-homopropargylic alcohols provides an efficient access to dioxabicyclo[2.2.1]ketals .

Biochemical Analysis

Biochemical Properties

(Pentamethylcyclopentadienyl)iridium dichloride dimer plays a significant role in biochemical reactions, particularly as a catalyst in cross-coupling and dimerization reactions . It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that would otherwise be challenging to achieve. The compound’s ability to form stable complexes with biomolecules allows it to participate in catalytic cycles, enhancing the efficiency of biochemical processes. For example, it has been used as a precursor to catalysts for the asymmetric transfer hydrogenation of ketones, a reaction that involves the reduction of ketones to alcohols using hydrogen gas .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s catalytic properties enable it to participate in redox reactions, affecting the oxidative state of cells and thereby influencing cellular metabolism . Additionally, its interaction with proteins and enzymes can lead to changes in gene expression, further impacting cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s iridium center can form coordination complexes with various ligands, including proteins and enzymes . These interactions can result in enzyme inhibition or activation, depending on the nature of the binding. For instance, the compound has been shown to inhibit certain enzymes involved in oxidative stress responses, thereby modulating cellular redox states . Additionally, the compound’s ability to form stable complexes with DNA and RNA can lead to changes in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its catalytic activity can decrease over time due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance certain biochemical reactions without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s beneficial catalytic properties are outweighed by its toxic effects at higher concentrations.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s catalytic properties enable it to participate in redox reactions, affecting the oxidative state of cells and thereby influencing metabolic pathways . Additionally, its interaction with enzymes involved in metabolic processes can lead to changes in metabolite levels, further impacting cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to form stable complexes with biomolecules allows it to be efficiently transported to specific cellular compartments . Its localization and accumulation within cells can influence its catalytic activity and overall effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is critical to its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within mitochondria, for example, can enhance its catalytic activity in redox reactions, thereby influencing cellular metabolism and oxidative stress responses.

Properties

| { "Design of the Synthesis Pathway": "The synthesis of (Pentamethylcyclopentadienyl)iridium dichloride dimer can be achieved through the reaction of pentamethylcyclopentadiene with iridium trichloride in the presence of a reducing agent.", "Starting Materials": [ "Pentamethylcyclopentadiene", "Iridium trichloride", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Add pentamethylcyclopentadiene to a flask containing a stir bar and a reflux condenser.", "Add iridium trichloride to the flask and stir the mixture.", "Add the reducing agent to the flask and continue stirring.", "Heat the mixture under reflux for several hours.", "Allow the mixture to cool to room temperature.", "Filter the mixture to remove any solid impurities.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization or column chromatography." ] } | |

CAS No. |

12354-84-6 |

Molecular Formula |

C20H30Cl4Ir2 |

Molecular Weight |

796.7 g/mol |

IUPAC Name |

dichloroiridium(1+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene |

InChI |

InChI=1S/2C10H15.4ClH.2Ir/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*1-5H3;4*1H;;/q2*-1;;;;;2*+3/p-4 |

InChI Key |

MMAGMBCAIFVRGJ-UHFFFAOYSA-J |

SMILES |

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Ir+3].[Ir+3] |

Canonical SMILES |

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.Cl[Ir+]Cl.Cl[Ir+]Cl |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

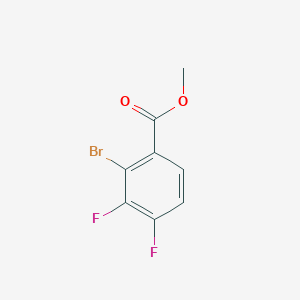

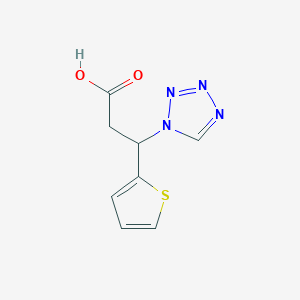

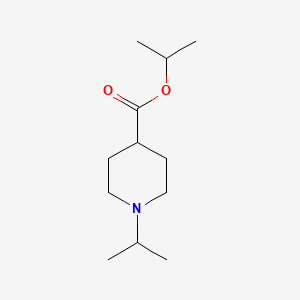

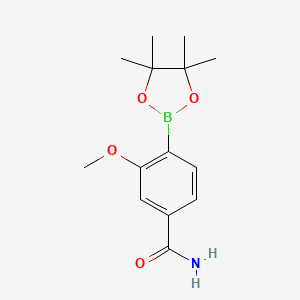

Feasible Synthetic Routes

Q1: What types of reactions can (Pentamethylcyclopentadienyl)iridium dichloride dimer catalyze?

A1: [IrCpCl2]2 demonstrates catalytic activity in a variety of reactions, highlighting its versatility. For instance, it efficiently catalyzes the cycloisomerization of homopropargylic diols to form dioxabicyclo[2.2.1]ketals [, ]. This reaction proceeds under mild conditions, requiring low catalyst loadings and short reaction times, making it a practical synthetic tool. Furthermore, [IrCpCl2]2 catalyzes the formation of tertiary amines from the reaction of ammonium salts with primary alcohols []. It exhibits comparable efficiency to Shvo's catalyst in this reaction, showcasing its potential as an alternative catalyst for this important transformation. Additionally, it can catalyze the cycloisomerization of nitrogen-tethered 1,6-enynes, leading to the formation of azabicyclo[4.1.0]heptenes, further broadening its synthetic utility [, ].

Q2: How does the structure of this compound contribute to its catalytic activity?

A2: The presence of the pentamethylcyclopentadienyl (Cp) ligand in [IrCpCl2]2 plays a crucial role in its catalytic activity. The steric bulk of the Cp ligand creates a more accessible metal center, facilitating the coordination of substrates to the iridium atom. Additionally, the electron-donating nature of the Cp ligand enhances the electron density at the metal center, promoting oxidative addition steps often crucial in catalytic cycles.

Q3: Are there any studies highlighting the influence of ligand modification on the catalytic activity of this compound derivatives?

A3: Yes, research has shown that modifying the ligand structure can impact the catalytic activity of [IrCpCl2]2 derivatives []. For example, replacing a chloride ligand with a bis(2,4,6-trimethylphenyl)formamidine ligand leads to the formation of an [IrCpCl2(amidine)] complex. This complex displays high activity in both the β-alkylation of 1-phenylethanol with primary alcohols and the formation of tertiary amines from ammonium salts and primary alcohols []. The enhanced activity is attributed to the presence of the NH group in the amidine ligand, suggesting that ligand modification can be strategically employed to fine-tune the catalytic properties of these iridium complexes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1405726.png)

![2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1405728.png)

![2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1405729.png)

![3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B1405742.png)

![4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine hydrochloride](/img/structure/B1405745.png)

![2-Methyl-n-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-propenamide](/img/structure/B1405748.png)